2,6-Diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride
Overview
Description
2,6-Diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride is a useful research compound. Its molecular formula is C20H30Cl2N4O3 and its molecular weight is 408.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6-Diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6-Diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
DTXSID90585199: has been explored for its potential in cancer treatment due to its structural similarity to diazine alkaloids. Diazines are known for their wide range of pharmacological applications, including anticancer properties. They act as antimetabolites and have been reported to exhibit activities against various cancer types, such as myeloid leukemia and breast cancer .
Antimicrobial and Antifungal Activities
The compound’s diazine core is associated with significant antimicrobial and antifungal activities. This makes it a candidate for developing new treatments against resistant strains of bacteria and fungi, addressing a growing concern in public health .
Cardiovascular Therapeutics
As a derivative of diazine, DTXSID90585199 may also find applications in cardiovascular diseases. Diazine derivatives have been used as cardiovascular agents and antihypertensive drugs, suggesting potential use in managing heart-related conditions .
Neuroprotection
The neuroprotective properties of diazine derivatives, particularly in ocular health, indicate that DTXSID90585199 could be researched for its efficacy in protecting retinal ganglion cells, which is crucial for preventing diseases like glaucoma .
Diabetes Management
The compound’s relevance in diabetes management is linked to its diazine scaffold, which has been used to create DPP-IV inhibitors and other antidiabetic medications. This suggests a possible role in developing new therapeutic agents for diabetes .
Antitumor and Cell Cycle Arrest
Research on 2,6-diamino-substituted purine derivatives, which share structural features with DTXSID90585199 , has shown that these compounds can cause cell cycle arrest in cancer cells. This is particularly relevant for breast and colorectal cancer, where they can induce G2/M phase arrest and polyploidy, potentially leading to new antitumor treatments .
Mechanism of Action
Target of Action
Similar compounds, such as (6-methoxy-2-naphthyl) propanamide derivatives, have been synthesized and evaluated for their potential antibacterial activity . These compounds have been found to inhibit the Enoyl-acyl carrier protein reductase enzyme, which is responsible for catalyzing the final step of bacterial fatty acid biosynthesis .
Mode of Action
Similar compounds have been found to interact with their targets by inhibiting the enoyl-acyl carrier protein reductase enzyme . This inhibition disrupts the final step of bacterial fatty acid biosynthesis, thereby inhibiting bacterial growth .
Biochemical Pathways
DTXSID90585199 likely affects the fatty acid biosynthesis pathway in bacteria, given the action of similar compounds . By inhibiting the Enoyl-acyl carrier protein reductase enzyme, it disrupts the production of fatty acids, which are essential components of the bacterial cell membrane . The downstream effects of this disruption could include impaired cell membrane function and integrity, leading to bacterial cell death .
Result of Action
Based on the action of similar compounds, it can be inferred that the compound may lead to bacterial cell death by disrupting the integrity and function of the bacterial cell membrane .
properties
IUPAC Name |
2,6-diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3.ClH/c1-13(23-20(26)17(22)9-5-6-10-21)19(25)24-15-11-14-7-3-4-8-16(14)18(12-15)27-2;/h3-4,7-8,11-13,17H,5-6,9-10,21-22H2,1-2H3,(H,23,26)(H,24,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJCNBHSKLAWGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(CCCCN)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585199 | |
Record name | Lysyl-N-(4-methoxynaphthalen-2-yl)alaninamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride | |
CAS RN |
118357-26-9 | |
Record name | Lysyl-N-(4-methoxynaphthalen-2-yl)alaninamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lys-Ala 4-methoxy-β-naphthylamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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